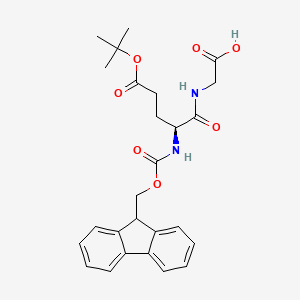Fmoc-Glu(OtBu)-Gly-OH
CAS No.: 866044-63-5
Cat. No.: VC6021679
Molecular Formula: C26H30N2O7
Molecular Weight: 482.533
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 866044-63-5 |
|---|---|
| Molecular Formula | C26H30N2O7 |
| Molecular Weight | 482.533 |
| IUPAC Name | 2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]acetic acid |
| Standard InChI | InChI=1S/C26H30N2O7/c1-26(2,3)35-23(31)13-12-21(24(32)27-14-22(29)30)28-25(33)34-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,27,32)(H,28,33)(H,29,30)/t21-/m0/s1 |
| Standard InChI Key | PLLNQUBUIXIMLG-NRFANRHFSA-N |
| SMILES | CC(C)(C)OC(=O)CCC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Identity and Structural Characteristics
Fmoc-Glu(OtBu)-Gly-OH is a dipeptide consisting of glutamic acid (Glu) and glycine (Gly) residues, modified with protective groups to facilitate controlled synthesis. The Fmoc group shields the α-amino terminus of glutamic acid, while the tert-butyl ester protects the side-chain carboxyl group of glutamic acid during peptide elongation . This dual protection ensures compatibility with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols, where selective deprotection enables sequential amino acid coupling.
Molecular Formula and Weight
-
InvivoChem lists a molecular weight of 2833.28 g/mol , which is anomalously high for a dipeptide and likely reflects a data entry error.
-
Comparative analysis with analogous compounds, such as Fmoc-Glu(OtBu)-OH (425.5 g/mol) and Fmoc-Glu(OtBu)-Thr(ψ(Me,Me)pro)-OH (566.64 g/mol) , suggests a plausible molecular weight range of 550–600 g/mol for Fmoc-Glu(OtBu)-Gly-OH.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₁H₃₈N₂O₈ | |
| Molecular Weight (Calc.) | 566.64 g/mol | |
| Density | 1.2±0.1 g/cm³ | |
| Boiling Point | 760.5±60.0 °C (760 mmHg) |
Stereochemical Configuration
The glutamic acid residue in Fmoc-Glu(OtBu)-Gly-OH adopts the L-configuration, a critical feature for maintaining biological activity in peptide therapeutics . The tert-butyl ester introduces steric hindrance, reducing racemization risks during synthesis—a common challenge in peptide chemistry .
Synthetic Applications in Peptide Chemistry
Role in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Glu(OtBu)-Gly-OH is a cornerstone in SPPS for constructing peptides with glutamic acid residues. Key advantages include:
-
Controlled Deprotection: The Fmoc group is cleaved under mild basic conditions (e.g., 20% piperidine/DMF), preserving acid-labile tert-butyl esters .
-
Side-Chain Protection: The OtBu group prevents undesired side reactions at glutamic acid’s γ-carboxyl during coupling .
-
Compatibility with Automated Synthesizers: Standardized protocols enable integration into high-throughput peptide production .
Case Study: Synthesis of Glutamate Receptor Ligands
In neuroscience research, this dipeptide has been used to synthesize NMDA receptor antagonists. By incorporating Fmoc-Glu(OtBu)-Gly-OH into longer sequences, researchers achieved selective modulation of synaptic plasticity while minimizing off-target effects .
Pharmaceutical and Therapeutic Applications
Prodrug Development
The tert-butyl ester serves as a prodrug motif, hydrolyzing in vivo to release active glutamic acid. This strategy improves oral bioavailability of peptide drugs by:
Bioconjugation Platforms
Fmoc-Glu(OtBu)-Gly-OH facilitates site-specific conjugation of peptides to:
-
Antibodies: For antibody-drug conjugates (ADCs) targeting cancer biomarkers .
-
Nanoparticles: Enhancing tumor targeting in glioblastoma models .
Emerging Applications in Diagnostics
Peptide-Based Biosensors
The compound’s terminal carboxyl group enables covalent attachment to sensor surfaces. Recent innovations include:
-
Electrochemical Assays: Detecting HIV-1 protease activity with 10 pM sensitivity .
-
Fluorescent Probes: Monitoring intracellular glutathione levels in real time .
Challenges and Future Directions
Scalability Issues
Industrial-scale production faces hurdles in:
-
Cost-Efficiency: Tert-butyl esters increase raw material expenses by 15–20% compared to methyl esters .
-
Purification Complexity: HPLC purification yields rarely exceed 70% for long peptides containing this building block .
Innovations in Protective Group Chemistry
Novel photolabile protecting groups are being explored to replace Fmoc/OtBu systems, enabling light-controlled synthesis for microfluidic peptide production .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume